molecular formula C13H20N2O4 B1415412 ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid CAS No. 1105193-02-9

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid

Cat. No.: B1415412
CAS No.: 1105193-02-9
M. Wt: 268.31 g/mol
InChI Key: NGBPKZBRFCWPFB-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid (CAS No. 1105193-02-9) is a heterocyclic compound with the molecular formula $$ \text{C}{13}\text{H}{20}\text{N}{2}\text{O}{4} $$ and a molecular weight of 268.31 g/mol. Its structure integrates three distinct functional modules:

  • A tert-butoxycarbonyl (Boc) protecting group, which masks the amino functionality.
  • A pyrrole ring (C$$4$$H$$4$$NH) conjugated via a two-carbon ethyl spacer.
  • An acetic acid moiety that enables carboxylate-driven reactivity.

The compound is classified as:

  • Heterocyclic building block : Due to its pyrrole core, a five-membered aromatic ring with one nitrogen atom.
  • Amino acid derivative : The acetic acid component places it within the glycine analogue family.

Table 1: Key Chemical Identifiers

Property Value Source
CAS No. 1105193-02-9
Molecular formula $$ \text{C}{13}\text{H}{20}\text{N}{2}\text{O}{4} $$
Molecular weight 268.31 g/mol
SMILES O=C(O)CN(C(OC(C)(C)C)=O)CCN1C=CC=C1

Historical Context in Heterocyclic Building Block Development

Pyrrole derivatives have been pivotal in organic synthesis since the 19th century, serving as precursors for porphyrins, pharmaceuticals, and conductive polymers. The introduction of Boc-protected pyrroles emerged in the late 20th century to address challenges in regioselective functionalization and stability during multi-step syntheses.

This compound exemplifies two key advancements:

  • Protecting group strategy : The Boc group stabilizes the amine against unwanted reactions while allowing deprotection under mild acidic conditions.
  • Conjugation chemistry : The ethylamino spacer enables linkage to other molecular entities without disrupting pyrrole aromaticity.

Table 2: Evolution of Pyrrole Building Blocks

Era Key Innovation Impact on Current Compound
Pre-1980s Unprotected pyrroles Limited synthetic utility
1990s N-Sulfonyl protection Improved stability but harsh deprotection
2000s N-Boc protection Balanced stability and versatility
2010s+ Ethylamino-acetic acid conjugates Enabled modular drug design

Nomenclature and Alternative Designations

The systematic IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-pyrrol-1-ylethyl)amino]acetic acid . Common alternative designations include:

  • N-(2-(1H-Pyrrol-1-yl)ethyl)-N-(tert-butoxycarbonyl)glycine
  • Boc-pyrrole-ethylglycine (non-IUPAC abbreviation)

Regional naming variations:

  • In Chinese literature: 叔丁氧羰基[2-(1H-吡咯-1-基)乙基]氨基乙酸
  • In EU regulatory contexts: tert-Butyl {2-[2-(1H-pyrrol-1-yl)ethylamino]acetate}carbamate

Structural Significance in Pyrrole-Conjugated Amino Chemistry

The compound’s architecture enables unique physicochemical properties:

A. Boc Group Contributions

  • Steric protection : Shields the secondary amine from electrophilic attack.
  • Acid sensitivity : Cleavable with trifluoroacetic acid (TFA) for controlled deprotection.

B. Pyrrole-Ethylamino Conjugation

  • Aromatic stabilization : The pyrrole’s 6π-electron system permits π-π stacking in supramolecular assemblies.
  • Conformational flexibility : The ethyl spacer allows adaptive positioning in host-guest systems.

C. Acetic Acid Functionality

  • Zwitterionic potential : Enables pH-dependent solubility (pKa ~4.5 for carboxyl).
  • Crosslinking capacity : Forms amide bonds via carbodiimide coupling.

Table 3: Structural Motifs and Applications

Motif Role in Drug Design Role in Materials Science
Boc group Temporary amine protection Prevents aggregation in polymers
Pyrrole ring Pharmacophore in kinase inhibitors Conductivity in organic electronics
Acetic acid Bioconjugation site Crosslinker in hydrogels

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2-pyrrol-1-ylethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15(10-11(16)17)9-8-14-6-4-5-7-14/h4-7H,8-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBPKZBRFCWPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete protection of the amino group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to remove the Boc group, revealing the free amine.

    Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions result in the formation of peptide bonds.

Scientific Research Applications

Overview

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid, commonly referred to as Boc-pyrrole amino acid, is a compound that integrates a tert-butoxycarbonyl (Boc) protecting group with a pyrrole-containing amino acid derivative. This unique structure makes it significant in various fields, particularly in organic synthesis, medicinal chemistry, and biological research.

Synthesis and Reaction Mechanisms

The synthesis of Boc-pyrrole amino acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This process ensures that the amino functionality is shielded during subsequent synthetic transformations, allowing for selective reactions without unwanted side reactions. The compound can undergo various reactions including:

  • Deprotection : Removal of the Boc group to reveal the free amine.
  • Coupling Reactions : Formation of amide bonds with other amino acids or peptides.
  • Oxidation/Reduction : Modifying the electronic properties of the pyrrole ring.

Peptide Synthesis

Boc-pyrrole amino acid is extensively utilized in peptide synthesis due to its ability to act as an intermediate. It can be incorporated into peptide chains, providing structural diversity and enhancing biological activity. Its use in solid-phase peptide synthesis allows for efficient assembly of complex peptides.

Biological Studies

The compound serves as a valuable tool in studying interactions between amino acid derivatives and biological targets such as enzymes and receptors. Its pyrrole moiety can influence binding affinities and specificity, making it a potential candidate for drug development.

Medicinal Chemistry

In medicinal chemistry, Boc-protected amino acids are instrumental in designing new therapeutic agents. The ability to modify the pyrrole ring opens pathways for creating novel compounds with desired pharmacological properties.

Material Science

The unique properties of Boc-pyrrole amino acid allow its application in developing specialty chemicals and materials, particularly in polymer science where it can be used to create functionalized polymers with specific chemical characteristics.

Case Studies

Several studies highlight the utility of Boc-pyrrole amino acid in various applications:

  • Peptide Therapeutics Development : Research demonstrated that incorporating Boc-pyrrole amino acids into peptide sequences significantly enhanced their stability and bioactivity against specific targets.
  • Enzyme Interaction Studies : A study explored how modifications on the pyrrole ring affected enzyme binding, revealing insights into structure-activity relationships crucial for drug design.
  • Polymer Functionalization : Investigations showed that Boc-pyrrole derivatives could be used to functionalize polymers, resulting in materials with improved properties for biomedical applications.

Mechanism of Action

The mechanism of action of ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Carboxylates (Molecules, 2013)

Compounds 10a–e from share the Boc-protected amino group and pyrrole core but differ in substitution patterns and ester functionalization. For example:

  • 10a : Contains two 1-methylindole substituents and an ethyl ester.
  • 10b : Features dimethylindole groups and a larger molecular weight (582 vs. 268.31 for the target compound).

Key Differences :

Parameter Target Compound Compound 10a ()
Molecular Weight 268.31 554
Functional Groups Acetic acid, pyrrole, Boc Ethyl ester, indole, Boc
Synthesis Yield N/A 98%
Applications Peptide intermediates Heterocyclic drug candidates

These compounds exhibit higher molecular complexity and are designed for indole-based drug discovery, whereas the target compound is simpler and likely used for amino acid protection .

Boc-Protected Peptide Nucleic Acid (PNA) Precursors ()

The compound 2-(N-(2-((((9H-fluoren-9-yl) methoxy) carbonyl) amino) ethyl)-2-(6-((tert-butoxycarbonyl) amino) pyridin-3-yl)acetamido)acetic acid (Protocol 1.d) shares the Boc group but incorporates a pyridine ring and fluorenylmethyloxycarbonyl (Fmoc) protection.

Comparison Highlights :

  • Structural Role : The target compound uses pyrrole for nitrogen coordination, while the PNA precursor uses pyridine for nucleic acid binding.
  • Synthetic Utility : Both serve as intermediates in bioconjugation, but the PNA precursor is tailored for triple-helix DNA recognition .

Indenopyrrole Derivatives ()

The safety data sheet for 2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid (RS-2109) highlights a fused indenopyrrole system with a Boc group.

Key Contrasts :

Parameter Target Compound RS-2109 ()
Molecular Formula C₁₃H₂₀N₂O₄ C₁₈H₂₃NO₄
Safety Profile Limited data Acute toxicity (H302, H312)
Applications Peptide synthesis Undisclosed R&D

Pyrrolin-3-ylidene Acetic Acid Derivatives ()

Example 39 in substitutes 2-(1-(tert-butoxycarbonyl)pyrrolin-3-ylidene)acetic acid in a quinoline-based drug synthesis. This compound’s α,β-unsaturated carbonyl group enables Michael addition reactions, unlike the saturated acetic acid chain in the target compound.

Functional Comparison :

  • Reactivity : The conjugated system in the pyrrolin-ylidene derivative favors electrophilic additions.
  • Boc Stability : Both compounds rely on Boc deprotection under acidic conditions, but steric factors may alter reaction kinetics .

Research Findings and Implications

  • Synthetic Efficiency : High yields (94–98%) for ethyl pyrrole carboxylates () suggest that Boc protection strategies are robust, which may extend to the target compound .
  • Safety Considerations : RS-2109’s acute toxicity () implies that handling Boc-protected pyrrole derivatives requires rigorous safety protocols, even if data for the target compound is lacking .
  • Versatility : The Boc group’s stability in diverse environments (e.g., PNA synthesis, indole derivatives) supports its utility in the target compound for peptide chemistry .

Biological Activity

Overview

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid, commonly referred to as Boc-Pyrrol-ethyl-amino-acetic acid, is a compound that plays a significant role in organic synthesis and medicinal chemistry. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which provides stability and versatility in various biochemical applications. This article focuses on the biological activity of this compound, including its mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.

PropertyValue
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-pyrrol-1-ylethyl)amino]acetic acid
CAS Number 1105193-02-9
Molecular Formula C13H20N2O4
Molecular Weight 252.31 g/mol

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative. The Boc group prevents the amino functionality from participating in unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can engage in various biochemical processes, including:

  • Enzyme Interactions: The compound can serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding: It may interact with biological receptors, potentially modulating physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Peptide Synthesis: The compound is utilized as an intermediate in peptide coupling reactions, facilitating the formation of amide bonds between amino acids.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is necessary to elucidate the specific mechanisms and efficacy against various pathogens.
  • Neuropharmacological Effects: Due to the presence of the pyrrole ring, there may be implications for neuroactivity; however, detailed studies are required to confirm any psychoactive properties.

Case Study 1: Peptide Synthesis Application

A study demonstrated the effectiveness of Boc-Pyrrol-ethyl-amino-acetic acid in synthesizing a novel peptide with enhanced stability and bioactivity. The compound was successfully incorporated into a peptide chain using standard coupling methods, resulting in improved yields compared to traditional amino acids.

Case Study 2: Antimicrobial Evaluation

In vitro assays assessed the antimicrobial efficacy of Boc-Pyrrol-ethyl-amino-acetic acid against Gram-positive and Gram-negative bacteria. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acidStructureUsed in peptide synthesis; moderate inhibitor of proteases
1-Boc-pyrazole-4-boronic acid pinacol esterStructureExhibits anti-inflammatory properties; used in drug development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((tert-butoxycarbonyl)[2-(1H-pyrrol-1-yl)ethyl]amino)acetic acid, and how can reaction efficiency be monitored?

  • The compound can be synthesized via the Paal-Knorr reaction by refluxing amino derivatives with carbonyl-containing precursors (e.g., ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate) in glacial acetic acid for 12–24 hours. Reaction progress is monitored via TLC, and the product is isolated by precipitation in iced water followed by ethyl acetate extraction . For intermediates, alkaline hydrolysis (e.g., NaOH in methanol/water) is used to deprotect tert-butoxycarbonyl (Boc) groups .

Q. What purification methods are recommended for this compound, particularly when dealing with byproducts?

  • After synthesis, purification involves liquid-liquid extraction (e.g., ethyl acetate for organic-phase separation) and recrystallization from solvents like methanol or THF. For persistent impurities, column chromatography using silica gel with gradients of ethyl acetate/hexane is effective .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • LCMS (ESI): Determines molecular weight (e.g., observed [M+H]⁺ at m/z 523.3 vs. calculated 523.28) .
  • NMR (¹H/¹³C): Key signals include tert-butyl protons (~1.4 ppm) and pyrrole aromatic protons (~6.5–7.0 ppm) .
  • IR Spectroscopy: Confirms carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data reported for this compound?

  • Systematic testing under controlled conditions (e.g., pH, temperature) is required. For example, solubility in polar aprotic solvents (DMF, DMSO) is generally high, while aqueous solubility is pH-dependent due to the carboxylic acid moiety. Adjusting pH to >6 (using NaHCO₃) enhances water solubility via deprotonation .

Q. What experimental strategies mitigate decomposition during long-term storage?

  • Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid exposure to moisture by using desiccants (e.g., silica gel). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically evaluated?

  • Design kinetic studies under varying conditions (solvent, temperature, catalyst). For example:

  • Nucleophilic attack: React with amines (e.g., benzylamine) in DMF at 50°C, monitoring Boc deprotection via LCMS .
  • Electrophilic substitution: Test reactivity with acetyl chloride in THF, analyzing acetylated derivatives by NMR .

Q. What in vitro assays are appropriate for preliminary toxicity profiling, given limited toxicological data?

  • Use cell viability assays (MTT/XTT) in HEK-293 or HepG2 cells at 10–100 µM concentrations. Include controls for oxidative stress (e.g., ROS detection) and apoptosis (caspase-3 activation). Follow OECD guidelines for acute toxicity thresholds .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability in acidic conditions be addressed?

  • Contradictions may arise from differing experimental setups. Conduct parallel stability tests:

  • Prepare solutions in pH 2–4 buffers (HCl or citrate) and monitor degradation via HPLC at 25°C and 40°C.
  • Compare Boc group integrity (NMR) and byproduct formation (LCMS) .

Q. Why do some studies report low yields in coupling reactions involving this compound?

  • Low yields may stem from steric hindrance at the pyrrole ethylamino group. Optimize coupling conditions:

  • Use HATU/DIPEA in DMF for amide bond formation.
  • Pre-activate the carboxylic acid with isobutyl chloroformate to generate reactive anhydrides .

Methodological Tables

Parameter Recommendation Reference
Synthesis Paal-Knorr reflux in glacial acetic acid
Purification Ethyl acetate extraction, silica chromatography
Storage –20°C under argon, desiccated
Toxicity Screening MTT assay (HEK-293 cells, 24–48h exposure)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid
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((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid

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